
Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester
Overview
Description
Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is a chemical compound with the molecular formula C11H17NO7. It is a derivative of L-glutamic acid, where the gamma-carboxyl group is esterified with methanol and the alpha-amino group is modified with an N-hydroxysuccinimide group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The gamma-carboxyl group of L-glutamic acid is esterified with methanol under acidic conditions to form the gamma-methyl ester.
Activation with N-hydroxysuccinimide (NHS): The alpha-amino group of the gamma-methyl ester is activated using N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the alpha-N-hydroxysuccinimide ester.
Industrial Production Methods: The compound is typically synthesized in a controlled laboratory environment using the above-mentioned synthetic routes. Industrial production involves scaling up these reactions while maintaining precise control over reaction conditions to ensure product purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the alpha-amino group to an amine oxide.
Reduction: Reduction reactions can be performed on the ester group, leading to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Bioconjugation
Overview : Z-Glu-OMe-NHS is primarily utilized for bioconjugation, a process that involves linking biomolecules such as proteins or peptides to surfaces or other molecules.
- Mechanism : The hydroxysuccinimide (NHS) group in the compound reacts with amine groups on proteins, forming stable amide bonds. This reaction is crucial for creating targeted drug delivery systems and enhancing the efficacy of therapeutic agents .
- Applications :
- Targeted Drug Delivery Systems : By attaching drugs to specific biomolecules, researchers can improve the localization and effectiveness of treatments.
- Labeling and Immobilization : The compound facilitates the labeling of proteins for analytical purposes, allowing for better tracking and study of biological processes.
Peptide Synthesis
Overview : Z-Glu-OMe-NHS plays a significant role in peptide synthesis, serving as a key reagent in the formation of peptide bonds.
- Active Ester Method : The compound acts as an active ester, enabling the coupling of unprotected amino acids or peptides with high efficiency. This method is particularly advantageous for synthesizing complex peptide structures that are essential for therapeutic applications .
- Case Studies :
Drug Development
Overview : In pharmaceutical research, Z-Glu-OMe-NHS is employed to enhance the solubility and bioavailability of drug candidates.
- Modification of Pharmaceutical Compounds : The ester form allows for modifications that improve the pharmacokinetic properties of drugs. This is particularly important in developing new medications that require enhanced absorption and distribution within the body .
- Applications in Prodrugs : The compound has been studied as a prodrug form, where it can be converted into an active drug within the body, thereby improving therapeutic outcomes .
Diagnostics
Overview : Z-Glu-OMe-NHS contributes to the development of diagnostic assays by enabling the detection of specific biomolecules.
- Assay Development : Its ability to form stable conjugates with various biomolecules aids in creating assays that can detect diseases or monitor biological processes effectively. These assays are crucial in clinical diagnostics and research settings .
- Biomarker Detection : The compound is utilized in assays designed to identify biomarkers associated with specific diseases, enhancing early diagnosis and treatment strategies.
Research in Neuroscience
Overview : Z-Glu-OMe-NHS is also relevant in neuroscience research, particularly concerning neurotransmitter pathways.
- Neurotransmitter Studies : Researchers utilize this compound to investigate glutamate signaling pathways, which are vital for understanding neurological disorders such as Alzheimer's disease and schizophrenia .
- Potential Treatment Strategies : By studying how this compound interacts with neurotransmitter systems, scientists aim to develop novel treatment approaches for various neurological conditions.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Linking biomolecules for targeted drug delivery | Enhanced efficacy and localization |
Peptide Synthesis | Facilitating peptide bond formation through active ester methods | Efficient synthesis of complex peptides |
Drug Development | Modifying drugs to improve solubility and bioavailability | Better pharmacokinetic properties |
Diagnostics | Developing assays for biomolecule detection | Improved disease detection capabilities |
Neuroscience Research | Investigating neurotransmitter pathways | Insights into neurological disorders |
Mechanism of Action
The compound exerts its effects through the activation of carboxylic acids, facilitating their reaction with amines to form amide bonds. The N-hydroxysuccinimide group enhances the electrophilicity of the carboxyl group, making it more reactive towards nucleophiles. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures.
Comparison with Similar Compounds
N-hydroxysuccinimide (NHS) esters of other amino acids: These compounds are structurally similar but differ in the amino acid backbone.
Activated esters of carboxylic acids: Other activated esters like pentafluorophenyl esters (PFP) are used for similar purposes in peptide synthesis.
Uniqueness: Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is unique due to its specific structural features, which make it particularly effective in certain applications, such as the selective labeling of proteins and peptides.
Biological Activity
Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester (often referred to as Z-Glu-OMe-NHS) is a compound that plays a significant role in biochemistry and medicinal chemistry, particularly in the synthesis of peptides and drug design. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its applications.
Z-Glu-OMe-NHS is an active ester derivative of glutamic acid, which enhances its reactivity in peptide synthesis. The compound is synthesized through the reaction of Z-L-glutamic acid gamma-methyl ester with N-hydroxysuccinimide (NHS), typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable solvent like dioxane or tetrahydrofuran. This process forms an active ester that can readily react with amines to form stable peptide bonds, making it useful in peptide coupling reactions .
1. Peptide Synthesis
Z-Glu-OMe-NHS is primarily utilized for synthesizing peptides due to its ability to form stable amide bonds. The active ester can couple with various amino acids or peptides, facilitating the formation of complex structures necessary for therapeutic applications. This method is particularly beneficial in creating glutamine-containing peptides, which are crucial for various biological functions and therapeutic strategies .
2. Therapeutic Applications
Research indicates that peptides synthesized using Z-Glu-OMe-NHS exhibit enhanced stability and bioactivity. For instance, studies have shown that glutamine-containing peptides enhance thermal stability, making them suitable for pharmaceutical formulations that require sterilization . Additionally, these peptides have been linked to improved pharmacokinetics, allowing for better absorption and efficacy in clinical settings .
Case Study 1: PEGylation of Peptides
In a study examining the PEGylation of recombinant human proteins, the use of Z-Glu-OMe-NHS facilitated the attachment of polyethylene glycol (PEG) chains to therapeutic proteins. This modification significantly increased the plasma half-life of the proteins, enhancing their therapeutic potential by reducing dosing frequency and improving patient compliance .
Study | Modification | Outcome |
---|---|---|
PEGylation of rhTIMP-1 | Conjugation with PEG via Z-Glu-OMe-NHS | Extended half-life from 1.1 to 28 hours |
PEGylation of hGH | Conjugation via α-amino residue | 4.5-fold increase in systemic circulation time |
Case Study 2: Stability Enhancement
Another research effort focused on the stability of glutamine-containing dipeptides synthesized using Z-Glu-OMe-NHS. These dipeptides demonstrated superior thermal stability compared to their unmodified counterparts, making them ideal candidates for parenteral delivery systems where temperature control is critical .
Properties
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-ethyl (2S)-2-(phenoxycarbonylamino)pentanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-2-26-16(23)11-8-13(17(24)28-20-14(21)9-10-15(20)22)19-18(25)27-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,19,25)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPTSKUYUOJDQ-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436973 | |
Record name | CTK8G3860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39538-31-3 | |
Record name | CTK8G3860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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